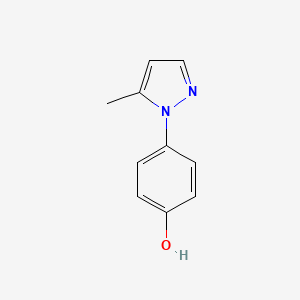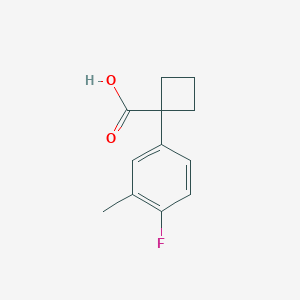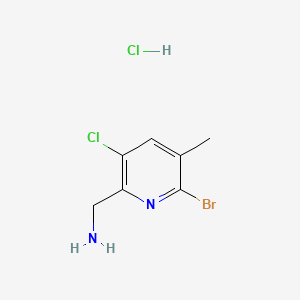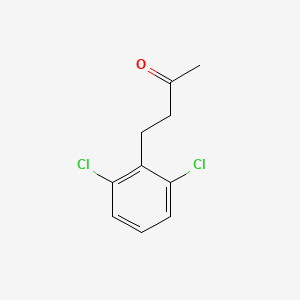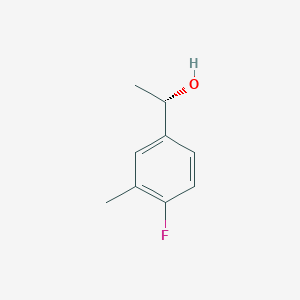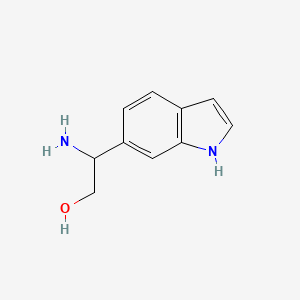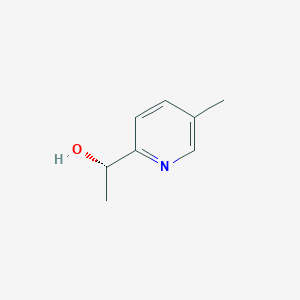![molecular formula C23H26N2O5 B13617991 N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine CAS No. 823780-40-1](/img/structure/B13617991.png)
N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis. This compound is particularly valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Fmoc-protected amino acid, which can then be further reacted with other reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently carry out the repetitive steps of peptide bond formation and deprotection. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It has applications in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical purposes
Mecanismo De Acción
The mechanism of action of 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain, and the Fmoc group is later removed under mild basic conditions to reveal the free amino group, allowing further peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is unique due to its specific structure and the presence of the Fmoc group, which provides stability and protection during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required .
Propiedades
Número CAS |
823780-40-1 |
|---|---|
Fórmula molecular |
C23H26N2O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]acetic acid |
InChI |
InChI=1S/C23H26N2O5/c26-21(25-14-22(27)28)12-2-1-7-13-24-23(29)30-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,1-2,7,12-15H2,(H,24,29)(H,25,26)(H,27,28) |
Clave InChI |
FRCUFMBCQZTHBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


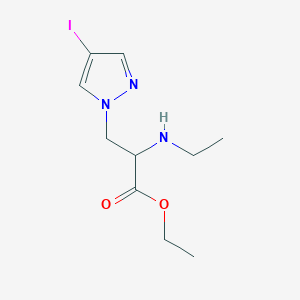
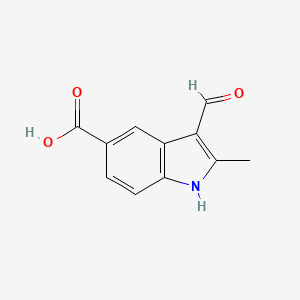
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
